molecular formula C16H16N2O2 B12028879 ((2E)-2-{[(anilinocarbonyl)oxy]imino}propyl)benzene

((2E)-2-{[(anilinocarbonyl)oxy]imino}propyl)benzene

Katalognummer: B12028879
Molekulargewicht: 268.31 g/mol
InChI-Schlüssel: KLDPELRNJQVVPB-QGOAFFKASA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

((2E)-2-{[(anilinocarbonyl)oxy]imino}propyl)benzene is an organic compound characterized by its unique structure, which includes an anilinocarbonyl group and an oxime functionality

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of ((2E)-2-{[(anilinocarbonyl)oxy]imino}propyl)benzene typically involves the reaction of aniline with a suitable carbonyl compound to form an anilinocarbonyl intermediate. This intermediate is then reacted with hydroxylamine to introduce the oxime functionality. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity.

Analyse Chemischer Reaktionen

Types of Reactions

((2E)-2-{[(anilinocarbonyl)oxy]imino}propyl)benzene can undergo various chemical reactions, including:

    Oxidation: The oxime group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The oxime can be reduced to form amines.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

    Substitution: Electrophilic reagents such as nitric acid for nitration or halogens for halogenation are used under controlled conditions.

Major Products Formed

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Amines.

    Substitution: Substituted aromatic compounds with various functional groups.

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, ((2E)-2-{[(anilinocarbonyl)oxy]imino}propyl)benzene is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound can be used as a probe to study enzyme mechanisms or as a precursor for the synthesis of biologically active molecules.

Medicine

In medicine, derivatives of this compound may exhibit pharmacological activities, making them potential candidates for drug development.

Industry

In the industrial sector, this compound can be used in the production of dyes, pigments, and other specialty chemicals.

Wirkmechanismus

The mechanism of action of ((2E)-2-{[(anilinocarbonyl)oxy]imino}propyl)benzene involves its interaction with specific molecular targets. The oxime group can form hydrogen bonds or coordinate with metal ions, influencing the compound’s reactivity and interactions. The aromatic ring can participate in π-π stacking interactions, further affecting its behavior in various environments.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Benzaldehyde oxime: Similar in structure but lacks the anilinocarbonyl group.

    Aniline: Contains the aniline moiety but lacks the oxime functionality.

    Benzophenone oxime: Similar oxime functionality but with a different aromatic substitution pattern.

Uniqueness

((2E)-2-{[(anilinocarbonyl)oxy]imino}propyl)benzene is unique due to the presence of both an anilinocarbonyl group and an oxime functionality

Eigenschaften

Molekularformel

C16H16N2O2

Molekulargewicht

268.31 g/mol

IUPAC-Name

[(E)-1-phenylpropan-2-ylideneamino] N-phenylcarbamate

InChI

InChI=1S/C16H16N2O2/c1-13(12-14-8-4-2-5-9-14)18-20-16(19)17-15-10-6-3-7-11-15/h2-11H,12H2,1H3,(H,17,19)/b18-13+

InChI-Schlüssel

KLDPELRNJQVVPB-QGOAFFKASA-N

Isomerische SMILES

C/C(=N\OC(=O)NC1=CC=CC=C1)/CC2=CC=CC=C2

Kanonische SMILES

CC(=NOC(=O)NC1=CC=CC=C1)CC2=CC=CC=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.